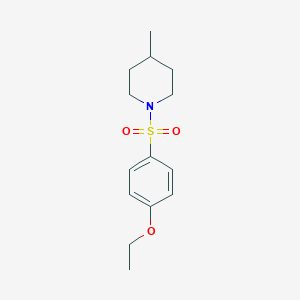![molecular formula C18H11NO4 B491543 Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate CAS No. 98596-13-5](/img/structure/B491543.png)
Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, naphtho [2,3-b]indolizine-6,11-dione derivatives have been synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis
The structure of similar compounds was confirmed by single crystal X-ray diffraction . The fused naphthaquinone-pyrrole unit is approximately planar, with the naphthaquinone ring system making a dihedral angle of 2.91(10)° with the pyrrole ring .Chemical Reactions Analysis
Indolizine, a nitrogen-containing heterocycle, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. The photophysical properties of synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .作用機序
The mechanism of action of methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is not fully understood, but it is thought to involve the inhibition of various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 and the downregulation of anti-apoptotic proteins. Additionally, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antiviral activity against herpes simplex virus. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar biological activities. Additionally, its ability to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines makes it a promising candidate for cancer therapy and the treatment of inflammatory diseases. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research involving methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also areas of interest for future research.
合成法
Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-naphthalenedicarboxylic anhydride with ethylenediamine, followed by cyclization and esterification reactions. The resulting compound has a molecular formula of C20H11NO5 and a molecular weight of 353.31 g/mol.
科学的研究の応用
Methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and to exhibit antiviral activity against herpes simplex virus.
特性
IUPAC Name |
methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHYWBGLVTHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)


![N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B491477.png)
![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B491485.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)
![(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B491487.png)
![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)
![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B491505.png)
![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491511.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491512.png)
![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491517.png)